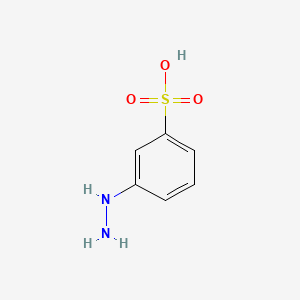

3-Hydrazinylbenzenesulfonic acid

Description

Properties

IUPAC Name |

3-hydrazinylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c7-8-5-2-1-3-6(4-5)12(9,10)11/h1-4,8H,7H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGHHRPKFCVOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059681 | |

| Record name | m-Hydrazinobenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-30-7 | |

| Record name | 3-Hydrazinylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 3-hydrazinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-hydrazinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Hydrazinobenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-hydrazinobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Hydrazinylbenzenesulfonic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Hydrazinylbenzenesulfonic Acid

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound (CAS No: 138-30-7), a bifunctional organic molecule with the formula C₆H₈N₂O₃S, serves as a critical intermediate in various fields of chemical synthesis.[1][2] Its molecular structure, featuring both a reactive hydrazine group and a water-solubilizing sulfonic acid group, makes it a highly valuable building block. In the pharmaceutical industry, the hydrazine moiety is a precursor for synthesizing heterocyclic structures and other complex functionalities integral to drug candidates.[2][3] Beyond pharmaceuticals, it is a key component in the production of specialized dyes and pigments, where the sulfonic acid group enhances solubility and application in aqueous media.[2][3] This guide provides a comprehensive overview of its primary synthesis pathway, grounded in established chemical principles and validated experimental protocols, intended for researchers and professionals in chemical and drug development.

Core Synthesis Pathway: Diazotization and Reduction of Metanilic Acid

The most reliable and industrially scalable synthesis of this compound begins with the readily available starting material, metanilic acid (3-aminobenzenesulfonic acid). The synthesis is a classic two-step process that leverages the unique reactivity of aromatic amines.

-

Diazotization: The primary amine group of metanilic acid is converted into a diazonium salt. This transformation is a cornerstone of aromatic chemistry, creating a highly versatile intermediate.[4][5]

-

Reduction: The resulting diazonium salt is subsequently reduced to form the target hydrazine derivative.[6]

The strategic choice of this pathway is dictated by the predictable and high-yielding nature of these sequential reactions. The starting material, metanilic acid, can itself be synthesized from benzene through a sequence of sulfonation, nitration, and reduction, providing a complete synthetic route from basic feedstocks.[7]

Caption: The primary two-step synthesis of this compound.

Experimental Protocol and Mechanistic Insights

Adherence to precise experimental conditions is critical for maximizing yield and purity. The following protocol represents a validated, self-validating system where control over key parameters ensures a successful outcome.

Step 1: Diazotization of Metanilic Acid

The conversion of the primary aromatic amine to a diazonium salt is achieved through its reaction with nitrous acid (HNO₂), which is generated in situ.

Protocol:

-

In a reaction vessel equipped with mechanical stirring and a cooling bath, suspend metanilic acid in a mixture of water and hydrochloric acid.[8]

-

Cool the suspension to between 0 and 5°C using an ice-salt bath. This temperature is critical, as diazonium salts are thermally unstable and can violently decompose at higher temperatures, severely reducing yield.[6][9]

-

Prepare a solution of sodium nitrite (NaNO₂) in water.

-

Add the sodium nitrite solution dropwise to the chilled metanilic acid suspension while vigorously stirring. The rate of addition must be controlled to maintain the reaction temperature below 5°C.[10][11] The strong acid (HCl) reacts with sodium nitrite to form the reactive nitrosating agent, the nitrosonium ion (NO⁺).[5]

-

After the addition is complete, continue stirring the mixture in the cold for approximately one hour to ensure the reaction proceeds to completion.[8] The resulting solution contains the 3-sulfobenzenediazonium chloride intermediate.

Step 2: Reduction of the Diazonium Salt

The diazonium salt is a potent electrophile and can be readily reduced to the corresponding hydrazine using various reducing agents. Sodium metabisulfite or stannous chloride are common and effective choices.[8][10]

Protocol (using Sodium Metabisulfite):

-

In a separate vessel, prepare a solution of sodium metabisulfite (Na₂S₂O₅) in water and cool it to 0-5°C.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the sodium metabisulfite solution. Maintain rigorous temperature control throughout the addition.

-

After the addition is complete, allow the reaction to stir for a designated period, sometimes with gradual warming to room temperature to ensure the reduction is complete.[10]

Step 3: Product Isolation and Purification

The final product is isolated from the reaction mixture by precipitation and purified to remove inorganic salts and unreacted starting materials.

Protocol:

-

Induce precipitation of the crude this compound by adding concentrated hydrochloric acid to the reaction mixture.[10] This increases the ionic strength of the solution and protonates the product, decreasing its solubility.

-

Collect the resulting solid precipitate by vacuum filtration and wash it with a small amount of cold water to remove residual acids and salts.

-

For enhanced purity, the crude product can be recrystallized. This is often achieved by dissolving the solid in a minimal amount of boiling water, treating with activated carbon to remove colored impurities, and allowing the solution to cool slowly, which yields the purified product as crystals.[10]

-

Dry the final product under vacuum. The expected appearance is a light brown to green-yellow solid with a purity of ≥95%.[2]

Caption: Experimental workflow for the synthesis of this compound.

Critical Process Parameters and Validation

The success of this synthesis hinges on the precise control of several key parameters. Understanding the causality behind these conditions is essential for reproducibility and scale-up.

| Parameter | Optimal Range | Rationale & Impact on Yield/Purity | Source(s) |

| Diazotization Temperature | 0 – 5 °C | Essential for preventing the thermal decomposition of the diazonium salt intermediate, which is highly unstable at elevated temperatures. | [6][9][10] |

| pH (Diazotization) | Strongly Acidic (pH < 2) | Ensures the complete in situ formation of nitrous acid from sodium nitrite and stabilizes the resulting diazonium salt. | [11] |

| Reagent Addition Rate | Slow / Dropwise | Manages the exothermic nature of the diazotization reaction, preventing localized temperature spikes that could degrade the product. | [8][10] |

| Reduction Temperature | 0 – 10 °C (Initial) | Controls the initial, often vigorous, reaction between the diazonium salt and the reducing agent, preventing side reactions. | [10] |

| Purification Method | Acid Precipitation & Recrystallization | Acidification effectively crashes the product out of the aqueous solution. Recrystallization is a robust method for removing soluble inorganic byproducts and achieving high purity. | [8][10] |

Conclusion

The synthesis of this compound via the diazotization and subsequent reduction of metanilic acid is a well-established and efficient method. This guide provides the necessary technical details and mechanistic understanding for researchers to successfully implement this procedure. By exercising stringent control over critical parameters such as temperature and pH, scientists can reliably produce this valuable intermediate for applications in drug discovery, dye manufacturing, and broader organic synthesis.

References

-

This compound . NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

This compound . MySkinRecipes. Available from: [Link]

-

Diazotisation . Organic Chemistry Portal. Available from: [Link]

-

Diazotization Reaction Mechanism . BYJU'S. Available from: [Link]

- CN101337910A - Method for preparing 3-hydrazinobenzoic acid hydrochloride. Google Patents.

-

Propose a synthesis from benzene of 3 -aminobenzenesulfonic acid [metanil.. . Filo. Available from: [Link]

-

Exploring Flow Procedures for Diazonium Formation . PubMed Central (PMC). Available from: [Link]

- US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids. Google Patents.

-

Preparation of 4-hydrazinobenzenesulfonic acid . PrepChem.com. Available from: [Link]inobenzenesulfonic-acid/)

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound [myskinrecipes.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. byjus.com [byjus.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Propose a synthesis from benzene of 3 -aminobenzenesulfonic acid [metanil.. [askfilo.com]

- 8. 3-HYDRAZINOBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. CN101337910A - Method for preparing 3-hydrazinobenzoic acid hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydrazinylbenzenesulfonic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Intermediate

3-Hydrazinylbenzenesulfonic acid (CAS No. 138-30-7) is an organic compound of significant interest in synthetic and medicinal chemistry.[1][2] Characterized by a benzene ring substituted with both a hydrazine (-NHNH₂) and a sulfonic acid (-SO₃H) group at the meta positions, this molecule possesses a unique duality in its chemical nature.[1] The sulfonic acid moiety imparts high water solubility, a desirable trait for aqueous-phase reactions and biological assays, while the hydrazine group serves as a highly reactive nucleophile and a versatile handle for chemical modifications.[1][3]

This guide provides a comprehensive overview of the core physicochemical properties of this compound. It moves beyond a simple recitation of data to offer insights into the causality behind its characteristics and the experimental methodologies required for its analysis. For professionals in drug development and chemical synthesis, a thorough understanding of these properties is paramount for optimizing reaction conditions, ensuring compound stability, developing analytical methods, and predicting its behavior in various chemical and biological systems.

Chemical Identity and Molecular Structure

The foundational step in understanding a compound is to establish its precise chemical identity. This compound is systematically identified by several key descriptors that ensure unambiguous communication in research and development.

Key Identifiers:

-

Common Synonyms: m-Hydrazinobenzenesulfonic acid, 3-Hydrazino Benzenesulfonic Acid, Phenylhydrazine-3-sulfonic acid.[1][2]

The spatial arrangement of its atoms dictates its reactivity and interactions. The structure features a central benzene ring with the electron-donating hydrazine group and the strongly electron-withdrawing sulfonic acid group positioned at carbons 1 and 3, respectively.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The bulk properties of a compound are critical for its practical application, from storage and handling to its function as a reagent. The data below is synthesized from various chemical suppliers and databases. It is important to note that experimental values can vary slightly between sources.

| Property | Value | Source(s) |

| Molecular Weight | 188.20 g/mol | [1][2][4] |

| Appearance | Light brown to green-yellow solid/powder | [1][3] |

| Density | 1.583 g/cm³ | [2] |

| Melting Point | Data not available for 3-isomer. (Isomer 4-Hydrazinylbenzenesulfonic acid melts at ~285-287°C) | [2][5] |

| Boiling Point | Data not available | [2] |

| Water Solubility | Soluble | [1] |

| LogP | 2.07300 | [2] |

Expert Insights:

-

Solubility: The presence of the highly polar sulfonic acid group dominates the molecule's solubility profile, rendering it soluble in water.[1][3] This is a significant advantage over other hydrazine derivatives (like phenylhydrazine), allowing for its use in aqueous media without the need for co-solvents, which is particularly beneficial in biological and pharmaceutical contexts.

-

Melting Point: While data for the 3-isomer is scarce, the high melting point of the 4-isomer suggests strong intermolecular forces in the solid state, likely due to hydrogen bonding from the hydrazine and sulfonic acid groups, as well as ionic interactions in its zwitterionic form.

Reactivity, Stability, and Handling

Reactivity Profile: The compound's utility stems from the reactivity of its two functional groups.

-

Hydrazine Group: This group is a potent nucleophile, readily participating in condensation reactions with aldehydes and ketones to form hydrazones. This reactivity is the basis for its use as an analytical reagent for detecting carbonyl compounds.[1][3] It is also the key functional group for building more complex molecules in pharmaceutical and dye synthesis.[3][4]

-

Aromatic Ring: The ring can undergo electrophilic aromatic substitution, although the strongly deactivating sulfonic acid group will direct incoming electrophiles and influence the reaction rate.

Stability and Storage: this compound requires careful handling to maintain its integrity.

-

Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8]

-

Air Sensitivity: It is also listed as air-sensitive.[7] Hydrazines, in general, can be susceptible to oxidation.

-

Recommended Storage: For these reasons, it must be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool (2-8°C), dry place.[3][4][8]

Safety and Handling: As with all hydrazine derivatives, appropriate safety protocols are mandatory.

-

Hazards: The compound is harmful if swallowed and causes skin and serious eye irritation.[7][9] It may also cause respiratory irritation.[7][10] It is crucial to note that many hydrazine compounds are considered potentially toxic and carcinogenic.[1]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[7][9] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][10]

Analytical Methodologies

Characterization and quantification of this compound require a combination of chromatographic and spectroscopic techniques. The choice of method is dictated by the analytical need, whether for purity assessment, structural confirmation, or quantification in a complex matrix.

Common Analytical Techniques:

-

Chromatography (HPLC): High-Performance Liquid Chromatography is the method of choice for assessing purity and for quantification. Given the compound's polarity, a reverse-phase (e.g., C18) column with an aqueous mobile phase containing an acid modifier (like formic or trifluoroacetic acid) is a logical starting point. Detection is typically achieved using a UV-Vis spectrophotometer.

-

Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for unambiguous structural confirmation.[3][4] ¹H and ¹³C NMR will confirm the aromatic substitution pattern and the presence of the hydrazine protons, while IR spectroscopy will show characteristic peaks for N-H, S=O, and aromatic C-H bonds.

-

Mass Spectrometry (MS): MS provides accurate molecular weight information and fragmentation patterns that can further aid in structural elucidation.[11]

Caption: A typical analytical workflow for purity assessment using HPLC.

Experimental Protocol: Synthesis via Diazotization

While a specific protocol for the 3-isomer is not detailed in the search results, a robust and widely applicable method for synthesizing hydrazinylbenzenesulfonic acids involves the diazotization of the corresponding aminobenzenesulfonic acid, followed by reduction. The following is a representative protocol adapted from established procedures for the 4-isomer, illustrating the critical chemical principles.[5][12]

Principle: 3-Aminobenzenesulfonic acid is converted to a diazonium salt using nitrous acid at low temperatures. This highly reactive intermediate is then reduced, typically with sodium sulfite or stannous chloride, to yield the target hydrazine derivative. The low temperature of the diazotization step is critical to prevent the unstable diazonium salt from decomposing.

Step-by-Step Methodology:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-aminobenzenesulfonic acid in dilute hydrochloric acid.

-

Cool the suspension to 0-5°C using an ice-salt bath. Maintaining this low temperature is crucial for the stability of the diazonium salt intermediate.[5]

-

Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise. The rate of addition should be controlled to keep the temperature below 5°C.

-

Stir the mixture at 0-5°C for 30-60 minutes after the addition is complete to ensure the reaction goes to completion. The formation of the diazonium salt is the key intermediate step.

-

-

Reduction:

-

In a separate vessel, prepare a reducing solution. A common choice is a solution of sodium sulfite or sodium metabisulfite in water, made slightly alkaline.

-

Slowly add the cold diazonium salt solution from Step 1 to the reducing solution. The temperature should be carefully monitored and controlled as this reaction can be exothermic.

-

Once the addition is complete, allow the reaction to stir, potentially with gentle warming, to drive the reduction to completion.[5]

-

-

Isolation and Purification:

-

Acidify the reaction mixture with concentrated hydrochloric acid. This protonates the product and causes it to precipitate out of the solution.

-

Heat the mixture to boiling to ensure complete reaction and then allow it to cool slowly to maximize crystallization.[5]

-

Collect the crude product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.

-

The crude product can be further purified by recrystallization from boiling water, often with the addition of activated carbon to remove colored impurities, yielding the final product.[5]

-

Caption: Key stages in the synthesis of this compound.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Retrieved from [Link]

-

ATSDR. (n.d.). Analytical Methods for Hydrazines. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound ≥95%. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H8N2O3S). Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydrazinobenzenesulfonic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-hydrazinobenzenesulfonic acid. Retrieved from [Link]

-

Qi, X. Y., Keyhani, N. O., & Lee, Y. C. (1988). Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid. Analytical Biochemistry, 175(1), 139-144. [Link]

Sources

- 1. CAS 138-30-7: this compound [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound [myskinrecipes.com]

- 5. Page loading... [guidechem.com]

- 6. 4-Hydrazinobenzenesulfonic acid | 98-71-5 [chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. 4-Hydrazinobenzenesulfonic acid | C6H8N2O3S | CID 66825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

A Spectroscopic Guide to 3-Hydrazinylbenzenesulfonic Acid (CAS 138-30-7) for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Core Spectral Characteristics of a Key Synthetic Intermediate

Introduction: The Structural and Functional Significance of 3-Hydrazinylbenzenesulfonic Acid

This compound, with the CAS number 138-30-7, is an organic compound featuring a benzene ring substituted with both a hydrazine (-NHNH₂) and a sulfonic acid (-SO₃H) group at the meta position. This unique combination of functional groups makes it a valuable intermediate in various chemical syntheses. The hydrophilic nature imparted by the sulfonic acid group enhances its solubility in aqueous media, a desirable property in many applications.[1] It is primarily utilized as an intermediate in the synthesis of dyes and pigments and sees use in the development of pharmaceuticals, particularly in creating compounds with therapeutic potential.[1]

This guide provides a detailed analysis of the spectral data of this compound, offering insights for researchers and professionals in drug development and materials science. While a complete, publicly available dataset of its spectra is elusive, this guide presents a comprehensive overview based on established spectroscopic principles, data from isomeric compounds, and predictive models.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound is foundational to understanding its spectral output. The arrangement of the aromatic ring and its substituents dictates the electronic and vibrational modes that are detectable by various spectroscopic methods.

Molecular Formula: C₆H₈N₂O₃S[1]

Molecular Weight: 188.20 g/mol [1]

Diagram 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Experimental Protocol: Acquiring the IR Spectrum

A common and effective method for obtaining the IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet method.

-

Sample Preparation: A small amount of the compound (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Pellet Formation: The mixture is then compressed in a pellet die under high pressure to form a thin, transparent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

An alternative for qualitative analysis is the thin solid film method, where the compound is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the spectrum is measured after the solvent evaporates.[2]

Predicted IR Spectral Data and Interpretation

| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Intensity |

| O-H (Sulfonic Acid) | Stretching | 3200-2500 | Broad |

| N-H (Hydrazine) | Stretching | 3400-3200 | Medium, often two bands |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium to Weak |

| C=C (Aromatic) | Stretching | 1600-1450 | Medium to Weak |

| S=O (Sulfonic Acid) | Asymmetric & Symmetric Stretching | ~1250 and ~1050 | Strong |

| C-N | Stretching | 1350-1250 | Medium |

| S-O | Stretching | ~900 | Strong |

The broad O-H stretch is characteristic of the sulfonic acid group, often overlapping with the N-H stretching vibrations of the hydrazine moiety. The strong absorptions from the S=O bonds are a clear indicator of the sulfonic acid group. The aromatic C-H and C=C stretching bands confirm the presence of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is a good choice due to the high polarity of the sulfonic acid group.

-

Instrument Setup: The sample is placed in an NMR tube and inserted into the NMR spectrometer.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to singlets for each unique carbon atom.

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the hydrazine and sulfonic acid groups. The chemical shifts are influenced by the electronic effects of the substituents. The sulfonic acid group is strongly electron-withdrawing, while the hydrazine group is an ortho-, para-director and activating.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (ortho to -SO₃H) | 7.6-7.8 | Doublet | 1H |

| Aromatic H (para to -SO₃H) | 7.2-7.4 | Triplet | 1H |

| Aromatic H (ortho to -NHNH₂) | 6.8-7.0 | Doublet | 1H |

| Aromatic H (ortho to both) | 7.1-7.3 | Singlet/Triplet | 1H |

| -NHNH₂ | 4.0-5.0 (exchangeable) | Broad Singlet | 3H |

| -SO₃H | 10.0-12.0 (exchangeable) | Broad Singlet | 1H |

Note: The exact chemical shifts and multiplicities will depend on the solvent used and may require 2D NMR techniques for unambiguous assignment. The protons on the nitrogen and oxygen atoms are exchangeable and may appear as broad signals or not be observed at all if D₂O is used as the solvent.

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring, as they are all chemically non-equivalent due to the meta-substitution pattern.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C-SO₃H | 145-150 |

| C-NHNH₂ | 148-152 |

| Aromatic C (ortho to -SO₃H) | 120-125 |

| Aromatic C (para to -SO₃H) | 128-132 |

| Aromatic C (ortho to -NHNH₂) | 110-115 |

| Aromatic C (meta to both) | 125-130 |

The carbons directly attached to the electron-withdrawing sulfonic acid group and the electron-donating hydrazine group will be the most deshielded and shielded, respectively.

Diagram 2: Predicted ¹H NMR and ¹³C NMR Correlations

Caption: Predicted chemical shift ranges for the aromatic protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for volatile compounds, though soft ionization techniques like Electrospray Ionization (ESI) may be more suitable for a polar, non-volatile compound like this compound.

Experimental Protocol: Mass Spectrometry

For a hard ionization technique like EI-MS:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

For a soft ionization technique like ESI-MS, the sample is dissolved in a suitable solvent and infused into the instrument, where it is ionized with less fragmentation.

Predicted Mass Spectrum and Fragmentation

In an ESI-MS experiment, the most prominent peak would likely be the protonated molecule [M+H]⁺ at m/z 189 or the deprotonated molecule [M-H]⁻ at m/z 187. The MS/MS data for the isomeric 4-Hydrazinobenzenesulfonic acid shows a precursor ion [M-H]⁻ at m/z 187.0183, with major fragment ions at m/z 171, 80.2, and 94.3.[4]

A plausible fragmentation pattern for this compound under negative ion mode ESI-MS/MS would involve the loss of SO₃ (80 Da) from the [M-H]⁻ ion to give a fragment at m/z 107. Further fragmentation of the hydrazine group could also be expected.

Diagram 3: Potential ESI-MS/MS Fragmentation Pathway

Caption: A possible fragmentation pathway for this compound in negative ion mode.

Conclusion

This technical guide provides a comprehensive spectroscopic overview of this compound. While experimental spectra for this specific isomer are not widely published, the predictive data and interpretations presented here, grounded in fundamental spectroscopic principles and comparisons with related compounds, offer a valuable resource for researchers. The detailed experimental protocols provide a solid foundation for acquiring high-quality spectral data. A thorough understanding of the IR, NMR, and MS characteristics of this compound is crucial for its effective use in the synthesis of novel dyes, pharmaceuticals, and other advanced materials. Further research to publish a complete and verified spectral dataset for this compound would be a valuable contribution to the scientific community.

References

- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from University of Colorado Boulder website.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2008). CN101134734A - Method for preparing phenylhydrazine derivant.

-

LCGC International. (2021). Electron Ionization for GC–MS. Retrieved from [Link]

-

PubMed Central. (2025). Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis , Characterization of Some Benzilyl Hydrazone Derived from Benzilic Acid Hydrazide. Retrieved from [Link]

- Google Patents. (1968). US3410900A - Production of phenylhydrazine.

-

PubChem. (n.d.). 4-Hydrazinobenzenesulfonic acid. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydrazinobenzenesulfonic acid | C6H8N2O3S | CID 66825 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Conformation of Hydrazinobenzenesulfonic Acid

A Note on Isomeric Specificity: While the topic requested is "m-hydrazinobenzenesulfonic acid" (meta-substituted), the overwhelming majority of published research, commercial availability, and documented applications pertain to its isomer, 4-hydrazinobenzenesulfonic acid (para-substituted, CAS No. 98-71-5). This guide will, therefore, focus on the well-characterized para-isomer, as it represents the compound of primary interest to researchers and drug development professionals. The principles of structural and conformational analysis discussed herein are, however, broadly applicable to other isomers.

Introduction

4-Hydrazinobenzenesulfonic acid is a bifunctional organic compound that incorporates both a nucleophilic hydrazino group (-NHNH₂) and a strongly acidic, water-solubilizing sulfonic acid group (-SO₃H) on a benzene ring.[1] This unique combination of functionalities makes it a highly versatile intermediate in organic synthesis. Its utility is particularly pronounced in the pharmaceutical and dye industries, where it serves as a foundational building block for complex molecular architectures.[2][3] In drug discovery, it is a key precursor for synthesizing various therapeutic agents, including potential anticancer and antitubercular compounds.[2] Recent research has also highlighted its potential as an inhibitor of key signaling molecules in tumor cells, such as the SHP-2 tyrosine phosphatase, underscoring the importance of understanding its precise molecular structure and conformation for rational drug design.[4]

This guide provides a detailed exploration of the molecular structure of 4-hydrazinobenzenesulfonic acid, delves into its conformational possibilities, outlines a standard laboratory synthesis, and discusses its applications, particularly within the context of pharmaceutical research.

Physicochemical and Structural Properties

4-Hydrazinobenzenesulfonic acid typically appears as a white to pale yellow crystalline solid.[5][6] Its sulfonic acid group confers significant water solubility, especially in hot water, a property that is advantageous for its use in aqueous reaction media.[1][5]

| Property | Value | Source(s) |

| CAS Number | 98-71-5 | [7][8] |

| Molecular Formula | C₆H₈N₂O₃S | [7][8] |

| Molecular Weight | 188.21 g/mol | [8] |

| IUPAC Name | 4-hydrazinylbenzenesulfonic acid | [8] |

| Synonyms | p-Sulfophenylhydrazine, Phenylhydrazine-p-sulfonic acid | [8][9] |

| Melting Point | ~285-287 °C (decomposes) | [4][5] |

| Solubility | Soluble in boiling water; slightly soluble in cold water and ethanol | [5][9] |

| Appearance | White to off-white/pale yellow crystalline powder | [5][7] |

Covalent Molecular Structure

The foundational structure consists of a central benzene ring substituted at the 1 and 4 (para) positions. The key functional groups determining the molecule's chemical behavior are:

-

The Sulfonic Acid Group (-SO₃H): A strongly acidic moiety that is typically deprotonated at physiological pH. It consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a hydroxyl group and the benzene ring.

-

The Hydrazino Group (-NHNH₂): A potent nucleophile and reducing agent.[1] It is comprised of two linked nitrogen atoms, which possess lone pairs of electrons, making the group basic and reactive in condensation reactions.[1]

Caption: Covalent structure of 4-hydrazinobenzenesulfonic acid.

Conformational Analysis: A Frontier for Investigation

While the covalent structure is well-defined, the three-dimensional conformation of 4-hydrazinobenzenesulfonic acid is more dynamic and is dictated by the rotation around several key single bonds. Detailed experimental data from X-ray crystallography or solution-phase NMR studies are not widely published, presenting an opportunity for further research. The conformation is critical as it determines how the molecule presents its functional groups for interaction, a key factor in drug-receptor binding.

The primary degrees of rotational freedom are:

-

C(ring)—S Bond: Rotation of the entire sulfonic acid group.

-

C(ring)—N Bond: Rotation of the hydrazino group.

-

N—N Bond: Rotation around the hydrazine bond itself.

The energetically preferred conformation will be a balance of minimizing steric hindrance between the bulky substituents and optimizing any potential intramolecular interactions, such as hydrogen bonding. In aqueous solution, intermolecular hydrogen bonding with water will dominate, leading to a highly flexible conformational state.

Caption: Key rotational bonds governing molecular conformation.

Recommended Methodologies for Conformational Studies

For researchers aiming to elucidate the precise conformation, the following experimental and computational approaches are standard:

-

X-ray Crystallography: This is the gold standard for determining the solid-state conformation. It provides precise bond lengths, bond angles, and torsional angles, revealing the preferred packing and intramolecular interactions in the crystalline form.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, techniques like 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space distance constraints between protons, helping to deduce the predominant conformation(s) in a specific solvent.

-

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the molecule and calculate the potential energy surface as a function of the key torsional angles. This allows for the identification of low-energy conformers and the transition states between them, providing powerful predictive insights.

Synthesis Protocol and Workflow

The most common and well-documented synthesis of 4-hydrazinobenzenesulfonic acid uses p-aminobenzenesulfonic acid (sulfanilic acid) as the starting material.[4][10] The process involves a two-step, one-pot reaction sequence: diazotization followed by reduction.

Experimental Protocol: Diazotization and Reduction of Sulfanilic Acid

Causality: This protocol is designed for efficiency and safety. The diazotization is performed at low temperatures (0-5 °C) because the diazonium salt intermediate is unstable and can decompose at higher temperatures.[10] The subsequent reduction is performed in the same pot to avoid isolating the potentially hazardous intermediate.

Materials:

-

p-Aminobenzenesulfonic acid (Sulfanilic acid)

-

Sodium hydroxide (NaOH)

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium metabisulfite (Na₂S₂O₅) or sodium sulfite (Na₂SO₃)

-

Ice

Step-by-Step Procedure:

-

Dissolution: In a beaker, dissolve 17.3 g of anhydrous p-aminobenzenesulfonic acid in a solution of 9.2 g of NaOH in 100 mL of water. Stir until a clear solution is obtained.

-

Nitrite Addition: To the solution from Step 1, add 7.0 g of sodium nitrite and stir until it is fully dissolved.

-

Diazotization Setup: In a separate three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a mixture of 30 mL of concentrated HCl and 100 mL of water. Cool this mixture to 0-5 °C using an ice-water bath.

-

Diazonium Salt Formation: Slowly add the solution from Step 2 to the cooled HCl solution in the three-necked flask. Maintain the temperature strictly between 0-5 °C throughout the addition. A fine precipitate of the diazonium salt may form.

-

Preparation of Reducing Agent: In a separate beaker, dissolve 22 g of sodium metabisulfite in 125 mL of water and cool the solution to 0-5 °C.

-

Reduction: Slowly add the cold sodium metabisulfite solution to the diazonium salt suspension from Step 4, while maintaining the temperature at 0-5 °C.

-

Warming and Hydrolysis: After the addition is complete, allow the reaction to stir for 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature, continuing to stir for another 30 minutes.

-

Acidification and Isolation: Add 20-30 mL of concentrated HCl. Heat the mixture to boiling to complete the reaction and concentrate the solution. Upon cooling, crystals of 4-hydrazinobenzenesulfonic acid will precipitate.

-

Purification: Filter the crude product and wash it with a small amount of cold water. For higher purity, the product can be recrystallized from hot water, often with the addition of activated carbon to remove colored impurities.[4]

Caption: Workflow for the synthesis of 4-hydrazinobenzenesulfonic acid.

Applications in Drug Development and Research

The true value of 4-hydrazinobenzenesulfonic acid for scientists lies in its role as a versatile synthetic intermediate.[5][6]

-

Scaffold for Heterocyclic Synthesis: The hydrazino group is highly reactive towards carbonyl compounds (aldehydes and ketones), leading to the formation of hydrazones. These intermediates can then be used in cyclization reactions to build a wide variety of heterocyclic ring systems, which are privileged structures in medicinal chemistry.

-

Precursor for Active Pharmaceutical Ingredients (APIs): It is explicitly cited as a building block in the synthesis of novel anticancer and antitubercular agents.[2][3] Its structure can be incorporated into larger molecules designed to interact with specific biological targets.

-

Dye and Analytical Reagent Synthesis: Beyond pharmaceuticals, it is used to produce azo dyes and as a reagent in analytical chemistry for the determination of certain analytes.[3][5]

-

Inhibitor Development: As mentioned, its molecular framework is being investigated for the development of specific enzyme inhibitors, such as for SHP-2, making it a compound of interest for cancer and developmental disorder research.[4]

Conclusion

4-Hydrazinobenzenesulfonic acid is a compound of significant industrial and academic importance. Its molecular structure, characterized by the para-disposition of a hydrazino and a sulfonic acid group, provides a unique combination of reactivity and solubility. While its covalent framework is well-understood, its three-dimensional conformation remains a subject ripe for detailed investigation using modern analytical and computational techniques. A thorough understanding of this conformation is paramount for leveraging this molecule's full potential in the rational design of next-generation pharmaceuticals and advanced materials. The robust and scalable synthesis further cements its role as a valuable and accessible tool for the research and drug development community.

References

- Vertex AI Search. (n.d.). Understanding the Chemical Properties and Reactivity of 4-Hydrazinobenzenesulfonic Acid.

- Vertex AI Search. (n.d.). Pharmaceutical Synthesis with 4-Hydrazinobenzenesulfonic Acid (CAS 98-71-5).

- Vertex AI Search. (n.d.). 4-Hydrazinobenzenesulfonic Acid: Properties, Applications, and Synthesis.

- Vertex AI Search. (n.d.). 4-Hydrazinobenzenesulfonic acid 98-71-5 wiki.

- Guidechem. (n.d.). What is the synthesis and application of 4-Hydrazinobenzenesulfonic acid?

- Guidechem. (n.d.). What is 4-Hydrazinobenzenesulfonic acid and how is it synthesized?

- ChemicalBook. (n.d.). 4-Hydrazinobenzenesulfonic acid CAS#: 98-71-5.

- PrepChem.com. (n.d.). Preparation of 4-hydrazinobenzenesulfonic acid.

- ChemicalBook. (n.d.). 4-Hydrazinobenzenesulfonic acid | 98-71-5.

- NIST. (n.d.). Benzenesulfonic acid, p-hydrazino-. NIST WebBook.

- PubChem. (n.d.). 4-Hydrazinobenzenesulfonic acid.

- ChemIDplus. (n.d.). 4-Hydrazinobenzenesulfonic Acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. 4-Hydrazinobenzenesulfonic acid CAS#: 98-71-5 [m.chemicalbook.com]

- 6. 4-Hydrazinobenzenesulfonic acid | 98-71-5 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-Hydrazinobenzenesulfonic acid | C6H8N2O3S | CID 66825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Hydrazinobenzenesulfonic Acid [drugfuture.com]

- 10. Page loading... [wap.guidechem.com]

Solubility of 3-Hydrazinylbenzenesulfonic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-Hydrazinylbenzenesulfonic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. Recognizing the scarcity of publicly available quantitative data, this document emphasizes the foundational principles governing solubility, collates existing qualitative information, and presents a detailed, field-proven experimental protocol for the quantitative determination of solubility. This guide is designed to empower researchers in drug development and chemical synthesis with the theoretical knowledge and practical methodologies required to effectively work with this compound.

Introduction: The Significance of Solubility in a Pharmaceutical Context

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and route of administration.[1] Poor solubility can lead to inadequate absorption and therapeutic efficacy. This compound, a molecule possessing both a highly polar sulfonic acid group and a reactive hydrazinyl moiety, presents a unique solubility profile that necessitates a thorough understanding for its application in medicinal chemistry and process development. The sulfonic acid group generally enhances aqueous solubility, while the overall molecular structure dictates its behavior in various organic media.[2][3] This guide will dissect the factors influencing its solubility and provide a robust framework for its experimental determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces.[4][5] The structure of this compound, featuring a polar sulfonic acid group (-SO₃H), a polar hydrazinyl group (-NHNH₂), and an aromatic benzene ring, dictates its solubility in organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The sulfonic acid and hydrazinyl groups of this compound can form strong hydrogen bonds with these solvents, suggesting a higher likelihood of solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are highly polar and can act as hydrogen bond acceptors. They can interact favorably with the polar functional groups of the molecule, likely leading to moderate to high solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): A significant disparity in polarity exists between the highly polar this compound and nonpolar solvents. The weak van der Waals forces between the solute and solvent are insufficient to overcome the strong intermolecular forces within the crystalline solute, resulting in very low or negligible solubility.[6]

The interplay of these functional groups and their interactions with different solvent classes can be visualized as follows:

Caption: Intermolecular interactions governing solubility.

Qualitative Solubility Assessment

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Low to Moderate | Capable of hydrogen bonding, but the overall crystal lattice energy of the solid may limit solubility. |

| Polar Aprotic | DMSO, DMF | Moderate | Strong dipole-dipole interactions can solvate the polar functional groups. |

| Ethers | Diethyl Ether, THF | Very Low | Limited polarity and hydrogen bonding capability. |

| Ketones | Acetone | Low | Moderate polarity may allow for some dissolution. |

| Halogenated | Dichloromethane | Very Low / Insoluble | Insufficient polarity to effectively solvate the highly polar solute. |

| Aromatic | Toluene | Insoluble | Nonpolar nature results in poor interaction with the polar solute. |

| Aliphatic | Hexane, Heptane | Insoluble | Large polarity mismatch prevents solvation. |

Experimental Protocol for Quantitative Solubility Determination: The Isothermal Shake-Flask Method

To address the lack of quantitative data, a standardized and reliable experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.[9]

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Screw-cap vials (e.g., 20 mL scintillation vials)

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 10 mL) of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary studies to determine the time required to attain equilibrium by taking measurements at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method, such as HPLC-UV or UPLC-MS, to determine the concentration of this compound.

-

-

Data Analysis and Reporting:

-

Calculate the solubility in appropriate units (e.g., mg/mL, mol/L).

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Caption: Isothermal shake-flask solubility determination workflow.

Conclusion

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty of Science, Taibah University.

- Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.).

- Sulfonic acid. (n.d.). In Wikipedia.

- This compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019).

- Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.

- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

- Solubility Measurement Techniques. (n.d.). Scribd.

- Solubility of organic compounds. (n.d.). Khan Academy.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Saddleback College.

- SAFETY DATA SHEET - 4-Hydrazinobenzenesulfonic acid hydrate. (2025, September 24). Thermo Fisher Scientific.

- Sulfonic acid | Uses, Structure & Synthesis. (2025, December 12). Britannica.

- SAFETY DATA SHEET - 4-Hydrazinobenzenesulfonic Acid. (n.d.). TCI EUROPE N.V.

- Sulfanilic acid. (n.d.). Solubility of Things.

- Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement. (2022). Journal of Pharmaceutical Sciences, 111(12), 3327-3339.

- SAFETY DATA SHEET - 4-Hydrazinobenzenesulfonic acid, hemihydrate. (2009, September 22). Fisher Scientific.

- SAFETY DATA SHEET - Benzenesulfonic acid. (2024, September 7). Sigma-Aldrich.

- Understanding 7 Key Properties of Sulfonic Acid. (2025, September 26).

- 4-Hydrazinobenzenesulfonic acid | 98-71-5. (2025, September 3). ChemicalBook.

- 4-Hydrazinobenzenesulfonic acid CAS#: 98-71-5. (n.d.). ChemicalBook.

- SAFETY DATA SHEET - ARISTONIC® ACID 9800. (2014, September 2). ChemPoint.com.

- 4-Hydrazinobenzenesulfonic acid | C6H8N2O3S | CID 66825. (n.d.). PubChem.

- Navigating the Solubility Landscape of 3-Formylbenzenesulfonic Acid in Organic Solvents: A Technical Guide. (n.d.). Benchchem.

- 4-Hydrazinobenzenesulfonic acid 98-71-5 wiki. (n.d.). LookChem.

- 4-Hydrazinobenzenesulfonic acid, hemihydr

- 4.4 Solubility. (2019, June 5). Chemistry LibreTexts.

- 4-Hydrazinobenzenesulfonic Acid 98-71-5. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. Sulfonic acid | Uses, Structure & Synthesis | Britannica [britannica.com]

- 3. capitalresin.com [capitalresin.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4-Hydrazinobenzenesulfonic acid | 98-71-5 [chemicalbook.com]

- 8. 4-Hydrazinobenzenesulfonic acid CAS#: 98-71-5 [m.chemicalbook.com]

- 9. scribd.com [scribd.com]

A Comprehensive Technical Guide to the Synthesis of 3-Hydrazinylbenzenesulfonic Acid

Abstract

This guide provides an in-depth, technically-focused protocol for the synthesis of 3-hydrazinylbenzenesulfonic acid (CAS No. 138-30-7) from its readily available precursor, 3-aminobenzenesulfonic acid (metanilic acid). The synthesis is a robust, two-step process involving the diazotization of an aromatic amine followed by a controlled reduction of the resulting diazonium salt. This document elucidates the underlying chemical principles, provides a detailed, step-by-step experimental procedure, outlines critical safety considerations, and presents the information in a format designed for practical application in a research and development setting. The methodologies described herein are grounded in established chemical literature to ensure reliability and reproducibility.

Introduction and Significance

This compound is a valuable organic intermediate characterized by a hydrazine moiety and a sulfonic acid group attached to a benzene ring.[1] This bifunctional nature makes it a versatile building block in various chemical industries. The sulfonic acid group confers aqueous solubility, making it suitable for a range of aqueous-based processes, while the reactive hydrazine group is a key synthon for forming heterocyclic structures.[1][2]

Its primary applications include:

-

Dye and Pigment Synthesis: It serves as a crucial intermediate in the manufacturing of azo dyes and other colorants for textiles and inks.[2]

-

Pharmaceutical Development: The hydrazine moiety is a key component in the synthesis of various therapeutic agents and drug candidates.[2]

-

Analytical Chemistry: It is employed as a reagent for the detection and quantification of specific chemical species.[2]

The synthesis from 3-aminobenzenesulfonic acid is a classic and cost-effective route, making it a cornerstone reaction for chemists requiring this intermediate.

The Synthetic Pathway: Mechanism and Rationale

The conversion of 3-aminobenzenesulfonic acid to this compound is achieved through two fundamental reactions in organic chemistry: diazotization and reduction.

Step 1: Diazotization of 3-Aminobenzenesulfonic Acid

Aromatic primary amines react with nitrous acid (HNO₂) at low temperatures (typically 0–5 °C) to form aryl diazonium salts.[3] Nitrous acid is unstable and is therefore generated in situ by the reaction of a nitrite salt (e.g., sodium nitrite, NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[4]

Causality of Experimental Conditions:

-

Low Temperature (0–5 °C): This is the most critical parameter. Aryl diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures. The cold temperature ensures the stability of the diazonium intermediate throughout the reaction.

-

Strong Acidic Medium: The acid serves two purposes: it protonates the sodium nitrite to generate the reactive nitrous acid, and it maintains a low pH to prevent the newly formed diazonium salt from coupling with unreacted amine, which would form undesirable azo compounds.

The overall diazotization reaction is as follows: H₂N-Ar-SO₃H + NaNO₂ + 2HCl → [Cl⁻][N₂⁺-Ar-SO₃H] + NaCl + 2H₂O

Step 2: Reduction of the Diazonium Salt

The aryl diazonium salt is subsequently reduced to the corresponding arylhydrazine. Various reducing agents can accomplish this transformation, including stannous chloride (SnCl₂), zinc dust, and sodium sulfite/bisulfite.[5] More recently, "green" reagents like L-ascorbic acid have been developed for large-scale, heavy-metal-free reductions.[6]

This guide focuses on the use of sodium sulfite (Na₂SO₃) , a classic, effective, and cost-efficient choice. The mechanism is believed to proceed through an initial nucleophilic attack of the sulfite ion on the terminal nitrogen of the diazonium cation, forming a diazosulfonate intermediate. Subsequent hydrolysis and reduction steps, often facilitated by heating in an acidic medium, cleave the sulfur-nitrogen bond and reduce the nitrogen-nitrogen bond to yield the final hydrazine product.[5][7]

Visualizing the Synthesis

Overall Reaction Scheme

The diagram below illustrates the two-step chemical transformation from the starting material to the final product.

Caption: Chemical pathway for the synthesis of this compound.

Experimental Workflow

This flowchart outlines the logical progression of the experimental steps.

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained personnel in a certified chemical laboratory with appropriate safety equipment.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity |

| 3-Aminobenzenesulfonic acid | C₆H₇NO₃S | 173.19 | 1.0 | 17.3 g (0.1 mol) |

| Sodium Nitrite | NaNO₂ | 69.00 | 1.05 | 7.25 g (0.105 mol) |

| Hydrochloric Acid (conc., 37%) | HCl | 36.46 | ~2.5 | ~25 mL |

| Sodium Sulfite (anhydrous) | Na₂SO₃ | 126.04 | ~2.0 | 25.2 g (0.2 mol) |

| Deionized Water | H₂O | 18.02 | - | As needed |

| Ice | - | - | - | As needed |

Equipment

-

500 mL three-neck round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer (-10 to 100 °C)

-

Ice-salt bath

-

Heating mantle

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure

Part A: Diazotization

-

In a 500 mL beaker, suspend 17.3 g (0.1 mol) of 3-aminobenzenesulfonic acid in 100 mL of water. Add 21 mL of concentrated hydrochloric acid. Stir until a fine suspension is formed.

-

Transfer the suspension to the 500 mL three-neck flask equipped with a mechanical stirrer and thermometer.

-

Cool the flask in an ice-salt bath with vigorous stirring until the internal temperature reaches 0 °C.

-

In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 30 mL of cold water.

-

Transfer the sodium nitrite solution to the dropping funnel. Add it dropwise to the cold amine suspension over 30-45 minutes. Crucially, maintain the internal temperature between 0 and 5 °C throughout the addition.

-

After the addition is complete, continue stirring the pale yellow diazonium salt solution in the ice bath for an additional 15 minutes. The reaction mixture should be clear at this point.

Part B: Reduction to Hydrazine

-

In a separate 1 L beaker, dissolve 25.2 g (0.2 mol) of anhydrous sodium sulfite in 200 mL of water. Cool this solution to ~10 °C.

-

Slowly, and with continuous stirring, add the cold diazonium salt solution prepared in Part A to the sodium sulfite solution. An initial color change may be observed.

-

Once the addition is complete, gently heat the reaction mixture to 60-70 °C using a heating mantle. Maintain this temperature for approximately 1 hour.[7] The color of the solution should lighten significantly.

Part C: Isolation of the Product

-

After the heating period, add approximately 50 mL of concentrated hydrochloric acid to the warm solution to make it strongly acidic.[7]

-

Cool the mixture first in a water bath and then in an ice bath to 0-5 °C to precipitate the this compound hydrochloride.

-

Collect the crystalline solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two small portions of ice-cold dilute (1 M) hydrochloric acid to remove any remaining inorganic salts.

-

Dry the product under vacuum at 50-60 °C to a constant weight. The expected product is a light brown or off-white solid.[2][8]

Safety, Handling, and Waste Disposal

-

Hazard Overview: All reagents are hazardous. Hydrochloric acid is corrosive. Sodium nitrite is an oxidizer and is toxic if ingested. Hydrazine derivatives are suspected carcinogens and are toxic.[1]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Engineering Controls: This entire procedure must be conducted in a well-ventilated chemical fume hood.

-

Specific Precautions:

-

Diazonium Salts: Never allow diazonium salt solutions to dry out, as the solid salts are shock-sensitive and can be explosive. Always keep them in solution.

-

Temperature Control: Strict adherence to the 0-5 °C temperature range during diazotization is critical for both safety and yield.

-

-

Waste Disposal: All aqueous filtrates and chemical waste must be neutralized and disposed of according to institutional and local environmental regulations.

References

-

Reactions of Aryl Diazonium Salts. (2023). Chemistry LibreTexts. [Link]

-

Browne, D. L., & Baxendale, I. R. (2011). Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Tetrahedron, 67(51), 10296-10303. [Link]

-

Shaaban, S., Jolit, A., Petkova, D., & Maulide, N. (2015). A family of low molecular-weight, organic catalysts for reductive C–C bond formation. Organic & Biomolecular Chemistry, 13(35), 9188-9192. [Link]

- Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite. (2013).

-

Norris, T., et al. (2008). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. Organic Process Research & Development, 12(6), 1146-1151. [Link]

- Coupling process for substituted aminoazobenzenesulfonic acids. (1975).

- Preparation of a concentrated solution of an anionic azo dye containing a sulfonic acid group. (1977).

-

3-Aminobenzenesulfonic acid. (2013). Dye|Dye intermediates|Fluorescent Brightener|pigment dye. [Link]

-

The Synthesis of Azo Dyes. Thompson Rivers University. [Link]

-

4-Hydrazinobenzenesulfonic Acid: Properties, Applications, and Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. (2005). Molecules, 10(4), 555-565. [Link]

-

This compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound. MySkinRecipes. [Link]

-

Phenylhydrazine. Organic Syntheses. [Link]

-

This compound. MySkinRecipes. [Link]

- Process for the preparation of aminobenzenesulfonic acids. (1993).

-

Indazole. Organic Syntheses. [Link]

-

Combinatorial Synthesis of an Azo Dye. University of Massachusetts Lowell. [Link]

Sources

- 1. CAS 138-30-7: this compound [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound [myskinrecipes.com]

Theoretical Investigation of 3-Hydrazinylbenzenesulfonic Acid: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 3-Hydrazinylbenzenesulfonic acid (3-HBS), a molecule of interest in synthetic chemistry and drug development.[1][2] We delve into advanced computational methodologies to elucidate its structural, electronic, and physicochemical properties, offering a predictive lens for its reactivity and potential biological interactions. This document is structured to empower researchers and drug development professionals with the theoretical tools and insights necessary to accelerate the exploration of 3-HBS and its derivatives. By integrating high-level quantum chemical calculations and molecular modeling techniques, we present a self-validating system of protocols designed to ensure scientific integrity and reproducibility.

Introduction: The Scientific Imperative for Theoretical Investigation

This compound (CAS: 138-30-7) is an organic compound featuring a benzene ring substituted with both a hydrazinyl (-NHNH2) and a sulfonic acid (-SO3H) group.[1] This unique combination of functional groups imparts a versatile chemical character, making it a valuable intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[2] The aqueous solubility conferred by the sulfonic acid moiety, coupled with the reactive nature of the hydrazinyl group, presents a compelling case for its application in diverse chemical and biological systems.[1][2]

While experimental characterization provides foundational knowledge, a robust theoretical investigation offers a deeper, atomistic understanding of a molecule's intrinsic properties and behavior. Computational chemistry serves as a powerful in-silico laboratory, enabling the prediction of molecular geometries, electronic structures, spectroscopic signatures, and potential interactions with biological targets. This approach not only complements experimental data but also guides and refines experimental design, saving valuable time and resources. For drug development professionals, theoretical modeling is an indispensable tool for lead optimization, enabling the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and the elucidation of mechanism of action at a molecular level.

This guide will navigate the theoretical landscape of 3-HBS, providing a logical progression from fundamental quantum chemical calculations to more complex simulations of its behavior in a biological context.

Molecular Structure and Electronic Properties: A Quantum Chemical Approach

The starting point for any theoretical investigation is the accurate determination of the molecule's three-dimensional structure and the distribution of electrons within it. For this, we employ Density Functional Theory (DFT), a robust and computationally efficient method for quantum chemical calculations.

Geometry Optimization

The first step is to find the lowest energy conformation of 3-HBS. This is achieved through geometry optimization, where the positions of the atoms are systematically adjusted to minimize the total electronic energy of the molecule.

Experimental Protocol: Geometry Optimization of 3-HBS

-

Input Structure Generation: Construct the initial 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

-

Computational Method Selection:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[3]

-

Basis Set: 6-311++G(2d,2p) is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, providing a flexible description of the electron density, which is crucial for molecules with heteroatoms and potential hydrogen bonding.[3]

-

-

Calculation Execution: Perform the geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian, ORCA). The calculation should be run until the forces on the atoms and the change in energy between successive steps fall below a predefined convergence threshold.

-

Verification of Minimum: After optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Electronic Property Analysis

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to understand the reactivity and charge distribution of 3-HBS.

-

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule, including atomic charges and bond orders.

Data Presentation: Predicted Electronic Properties of 3-HBS

| Property | Predicted Value (B3LYP/6-311++G(2d,2p)) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability of the molecule. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.7 eV | Suggests moderate chemical reactivity. |

| Dipole Moment | 5.2 D | Indicates a polar molecule with significant charge separation. |

Physicochemical Properties: Predicting Behavior in Solution

For applications in drug development, understanding the physicochemical properties of 3-HBS in an aqueous environment is paramount.

Acidity Constant (pKa) Prediction

The sulfonic acid group is expected to be highly acidic. Theoretical pKa prediction can be performed using various methods, including those based on the isodesmic reaction approach or by calculating the Gibbs free energy of deprotonation in a solvated environment.

Experimental Protocol: pKa Prediction of 3-HBS

-

Model Chemistry: Employ a DFT method (e.g., B3LYP/6-311++G(2d,2p)) in conjunction with a continuum solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), to simulate the aqueous environment.

-

Gibbs Free Energy Calculation: Calculate the Gibbs free energy of the protonated (3-HBS) and deprotonated (3-HBS⁻) species in the gas phase and in solution.

-

pKa Calculation: The pKa can then be calculated using the following thermodynamic cycle:

where G_solv is the Gibbs free energy in solution, G_gas is the Gibbs free energy in the gas phase, R is the gas constant, and T is the temperature. The Gibbs free energy of the proton in the gas phase is a known constant.

Lipophilicity (logP) Prediction

The octanol-water partition coefficient (logP) is a critical parameter for predicting a drug's membrane permeability and overall pharmacokinetic profile. While several empirical methods exist for logP prediction, computational approaches based on free energy calculations can provide more accurate results.

Reactivity and Mechanistic Insights

The dual functionality of 3-HBS suggests a rich and varied reactivity profile.

Reactivity of the Hydrazinyl Group

The hydrazinyl moiety is known to participate in condensation reactions, making it a useful handle for chemical modifications.[1] Theoretical studies can elucidate the reaction mechanisms and activation barriers for such transformations. For instance, the reaction of 3-HBS with a carbonyl compound can be modeled to understand the formation of a hydrazone derivative.

Proton Dissociation of the Sulfonic Acid Group

The sulfonic acid group is a strong acid, and its deprotonation is a key factor in its aqueous solubility and interaction with biological systems.[3] DFT calculations can model the proton transfer process to a water molecule, providing insights into the energetics and mechanism of dissociation.[3]

Potential Biological Interactions: A Molecular Modeling Perspective